4-[Benzo(b)thiophen-2-yl]-2-chlorophenol
Description
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClOS/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTLQSJDPZFZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Preparation
A representative approach involves synthesizing 2-bromo-4-chlorophenol as the electrophilic partner and benzo[b]thiophen-2-ylboronic acid as the nucleophilic component. The reaction proceeds under anhydrous conditions using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and sodium carbonate as the base in a mixed solvent system of 1,4-dioxane and water.
Key optimization parameters :
-
Temperature : 80–100°C for 12–24 hours to ensure complete conversion.
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Molar ratio : A 1:1.2 ratio of bromophenol to boronic acid minimizes side reactions.
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Protecting groups : The phenolic -OH group in 2-bromo-4-chlorophenol is often protected as a methyl ether or O-carbamate to prevent undesired coordination with the palladium catalyst.
Challenges and Solutions
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Competitive protodeboronation : The electron-rich nature of benzothiophene boronic acids increases susceptibility to protodeboronation. Using excess boronic acid (1.5 equiv) and degassing solvents with argon mitigates this issue.
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Ortho-substitution effects : Steric hindrance from the chlorine atom at the ortho position slows coupling kinetics. Introducing bulky ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) accelerates transmetalation.
Representative yield : 68–75% after deprotection and purification via silica gel chromatography.
Friedel-Crafts Alkylation for Direct Benzothiophene Attachment
Friedel-Crafts alkylation offers an alternative route by directly introducing the benzothiophene unit onto the chlorophenol ring. This method is particularly advantageous for substrates with electron-donating groups that activate the aromatic ring toward electrophilic substitution.
Electrophile Generation and Reaction Conditions
The benzothiophene moiety is functionalized as an acyl chloride (benzo[b]thiophen-2-ylcarbonyl chloride ) and reacted with 2-chlorophenol in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·OEt₂) facilitates the formation of a reactive acylium ion, which undergoes electrophilic attack at the para position of the phenol.
Critical considerations :
Post-Reduction Steps
The initial Friedel-Crafts product is a ketone (4-[benzo(b)thiophen-2-ylcarbonyl]-2-chlorophenol ), which requires reduction to the methylene group. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) achieves this transformation quantitatively.
Yield profile :
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Acylation step: 82–88%.
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Reduction step: >95%.
Newman-Kwart Rearrangement for Thiocarbamate-Mediated Synthesis
The Newman-Kwart rearrangement (NKR) provides a unique pathway to access ortho-substituted phenolic derivatives via thermal reorganization of O-thiocarbamates to S-thiocarbamates. This method is instrumental in installing the benzothiophene unit at specific positions.
Synthesis of O-Thiocarbamate Intermediate
2-Chloro-4-hydroxyphenyl O-thiocarbamate is prepared by treating 2-chloro-4-nitrophenol with N,N-diethylthiocarbamoyl chloride in the presence of pyridine. Subsequent hydrogenation of the nitro group to an amine and diazotization generates a reactive diazonium salt, which is coupled with benzothiophene-2-boronic acid via a Sandmeyer-type reaction.
Thermal Rearrangement and Hydrolysis
Heating the O-thiocarbamate intermediate at 180–200°C in diphenyl ether induces the NKR, yielding the S-thiocarbamate derivative. Acidic hydrolysis with hydrochloric acid (6 M HCl) then cleaves the thiocarbamate group, furnishing the target phenol.
Advantages :
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High regiocontrol due to the directing effect of the thiocarbamate group.
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Compatibility with electron-deficient aromatic systems.
Limitations :
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Prolonged heating risks decomposition of the benzothiophene unit.
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Requires rigorous exclusion of moisture during the NKR step.
Overall yield : 50–58% over three steps.
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High functional group tolerance; Scalable | Requires protective groups for -OH | 68–75% |
| Friedel-Crafts Alkylation | Direct C–C bond formation; No pre-functionalization | Sensitive to steric hindrance | 82–88% |
| Newman-Kwart Rearrangement | Excellent regioselectivity; Mild conditions | Multi-step synthesis; Thermal instability | 50–58% |
Experimental Optimization and Troubleshooting
Purification Strategies
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Pharmacological Activity
- Anticancer Potential: Benzothiophene acrylonitrile derivatives (e.g., Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) exhibit potent activity against 60 human cancer cell lines (GI₅₀ <10 nM), attributed to their ability to bypass P-glycoprotein-mediated drug resistance . The chloro-phenol group in the target compound may enhance cytotoxicity through reactive oxygen species (ROS) generation.
Physicochemical Properties
- Synthetic Flexibility: Unlike benzo[b]thiophene-2-carbonyl chloride, which is reactive but unstable, the phenolic -OH group in the target compound allows for further derivatization (e.g., etherification, sulfonation) .
Crystallographic Insights
- Single-crystal X-ray studies of related compounds (e.g., 4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione ) reveal planar benzo[b]thiophene systems with dihedral angles <10° between aromatic rings, suggesting similar rigidity in the target compound .
Therapeutic Limitations
- While benzothiophene derivatives show promise, their metabolic stability remains a challenge. For example, 3-chloro-N-{[4-(4-morpholinylsulfonyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide requires structural optimization to reduce hepatic clearance .
Q & A
Q. What are the recommended synthetic routes for 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling a benzo[b]thiophene precursor with a chlorophenol derivative. Key steps include:
- Heterocyclization : Use reagents like thionyl chloride for activating carboxylic acid intermediates (e.g., benzo[b]thiophene-2-carbonyl chloride) .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity .
- Yield Optimization : Control reaction temperature (e.g., 0–5°C for acyl chloride formation) and stoichiometric ratios to minimize side products.
Q. How can the crystal structure of 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol be determined experimentally?
- Methodological Answer :
- X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal data. Key parameters include bond angles, torsion angles, and hydrogen bonding .
- Sample Preparation : Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol).
Q. What are the critical physicochemical properties to characterize for this compound, and which techniques are most reliable?
- Methodological Answer :
- Melting Point : Differential Scanning Calorimetry (DSC).
- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) via UV-Vis spectroscopy.
- Spectroscopic Data :
- NMR : Assign peaks using - and -NMR, focusing on aromatic protons and chlorine-induced deshielding .
- Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., NIST database for fragmentation patterns) .
Q. What safety protocols are essential for handling 4-[Benzo(b)thiophen-2-yl]-2-chlorophenol in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested against permeation rates) and sealed goggles .
- Storage : Keep in a sealed, light-resistant container at 2–8°C in a ventilated cabinet .
- Spill Management : Use inert adsorbents (e.g., vermiculite) and avoid skin contact due to phenolic toxicity .
Advanced Research Questions
Q. How can computational models predict the solvation effects and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use Gaussian or similar software with the C-PCM solvation model to calculate solvation energies and dipole moments .
- Electronic Properties : Analyze HOMO-LUMO gaps to assess redox activity and charge-transfer potential for optoelectronic applications .
Q. What structural modifications enhance the bioactivity of benzo[b]thiophene derivatives, and how can SAR studies be designed?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate lipophilicity and target binding .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) and correlate with steric/electronic parameters via QSAR modeling .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?
- Methodological Answer :
- Cross-Validation : Compare with high-resolution MS (HRMS) and 2D-NMR (e.g., HSQC, HMBC) to confirm molecular connectivity .
- Database Referencing : Cross-check with NIST Chemistry WebBook for IR and MS spectra of analogous compounds .
Q. What strategies improve the scalability of synthesis without compromising yield?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
